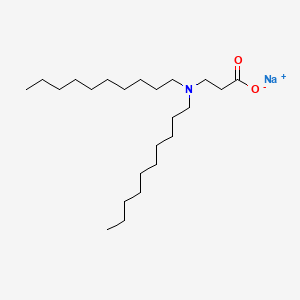

Sodium N,N-didecyl-beta-alaninate

Description

Properties

CAS No. |

85030-48-4 |

|---|---|

Molecular Formula |

C23H46NNaO2 |

Molecular Weight |

391.6 g/mol |

IUPAC Name |

sodium;3-(didecylamino)propanoate |

InChI |

InChI=1S/C23H47NO2.Na/c1-3-5-7-9-11-13-15-17-20-24(22-19-23(25)26)21-18-16-14-12-10-8-6-4-2;/h3-22H2,1-2H3,(H,25,26);/q;+1/p-1 |

InChI Key |

JALJZYPKXUGUFH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCN(CCCCCCCCCC)CCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Beta Alaninate Surfactants

Established Chemical Synthesis Pathways for Sodium N,N-didecyl-beta-alaninate

The creation of N,N-disubstituted beta-alanine (B559535) derivatives typically relies on well-established organic reactions that allow for the precise installation of the desired alkyl chains onto the beta-alanine backbone. Two primary pathways are commonly employed: alkylation and carboxylation reactions, and Michael addition-based routes.

Alkylation and Carboxylation Reaction Mechanisms

One of the most direct methods for synthesizing N,N-dialkylated amino acids is the selective N-alkylation of a beta-alanine precursor. nih.govnih.govacs.org This approach involves the reaction of beta-alanine with two equivalents of a decyl halide (e.g., 1-bromodecane or 1-iododecane) in the presence of a suitable base to neutralize the hydrohalic acid formed during the reaction. The selection of the base and solvent system is crucial to ensure high yields and prevent side reactions. This facile, one-step approach for synthesizing N-alkylated amino acids can be achieved without the need for complex protection-deprotection methods. nih.govnih.govacs.org

The reaction mechanism proceeds via a nucleophilic substitution, where the nitrogen atom of beta-alanine attacks the electrophilic carbon of the decyl halide. The presence of a base is critical to deprotonate the nitrogen atom, enhancing its nucleophilicity. A second alkylation event on the newly formed secondary amine leads to the desired tertiary amine. Subsequent treatment with a sodium base, such as sodium hydroxide, neutralizes the carboxylic acid to yield the final sodium salt.

An alternative strategy within this category involves the carboxymethylation of a pre-formed didecylamine (B41449). This can be conceptually achieved by reacting didecylamine with a C3 carboxylic acid synthon, such as acrylic acid or its derivatives, under conditions that favor the formation of the N-C bond.

Illustrative Reaction Parameters for N-Alkylation of β-Alanine Analogs

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Butyl Bromide | KOH | Ethanol/Water | Room Temp. | 30 | 68 | nih.gov |

Note: This data is for the synthesis of N,N-dibutyl-beta-alanine and serves as an illustrative example of typical reaction conditions and yields for N-alkylation of beta-alanine.

Michael Addition-Based Synthetic Routes

The Michael addition, or conjugate addition, presents another powerful and versatile strategy for the synthesis of beta-amino acids and their derivatives. illinois.edu This reaction involves the addition of a nucleophile, in this case, didecylamine, to an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters (e.g., methyl acrylate or ethyl acrylate). mdpi.comnih.govresearchgate.net The reaction is typically catalyzed by a base, which can be the amine reactant itself or an external catalyst. mdpi.com

The mechanism involves the nucleophilic attack of the didecylamine on the β-carbon of the acrylate, which is electron-deficient due to the electron-withdrawing nature of the carbonyl group. This forms an enolate intermediate, which is then protonated to yield the N,N-didecyl-beta-alaninate ester. If acrylic acid is used directly, the product is the free acid, which can then be neutralized with a sodium base. The use of microwave irradiation has been shown to significantly accelerate this type of reaction, leading to higher yields in shorter reaction times. nih.gov

Representative Conditions for Michael Addition of Amines to Acrylates

| Amine | Acrylate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzylamine | Methyl Acrylate | None | Methanol | 70 | 95 | nih.gov |

Note: This table provides examples of Michael addition reactions with different amines and acrylates to illustrate the general conditions and high yields achievable with this method.

Exploration of Novel Synthetic Approaches

In response to the growing demand for more sustainable and efficient chemical processes, researchers are exploring novel synthetic methodologies for the production of surfactants like this compound. These approaches often leverage biocatalysis and the principles of green chemistry.

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical synthesis. researchgate.net For the synthesis of N-alkylated amino acids, enzymes such as N-methyltransferases or engineered aminotransferases could potentially be employed. nih.gov While direct enzymatic di-decylation of beta-alanine has not been extensively reported, the use of lipases for the amidation of fatty acids with amino acids is a well-established green alternative to traditional chemical methods. whiterose.ac.uk

A plausible chemoenzymatic route could involve the enzymatic synthesis of N-lauroyl-beta-alanine homologs, followed by chemical modifications. scirp.org The high selectivity of enzymes can reduce the need for protecting groups and minimize the formation of byproducts, leading to cleaner reaction profiles and simpler purification procedures. mdpi.com

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of surfactants to reduce their environmental impact. nih.govwanabio.com This includes the use of renewable raw materials, solvent-free reaction conditions, and the development of biodegradable products. researchgate.netresearchgate.net

For the synthesis of this compound, green approaches could involve:

Use of Bio-based Feedstocks: Didecylamine could potentially be derived from fatty acids obtained from renewable plant oils. Beta-alanine itself can be produced through biotechnological routes from renewable resources. frontiersin.orgnih.govutexas.eduresearchgate.netnih.gov

Catalysis: Employing reusable solid acid or base catalysts for alkylation or Michael addition reactions to simplify catalyst separation and reduce waste.

Solvent Selection: Utilizing water or other environmentally benign solvents, or performing reactions under solvent-free conditions. monash.edu

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

Design and Synthesis of Analogs for Structure-Activity Relationship Studies

Understanding the relationship between the molecular structure of a surfactant and its performance properties is crucial for the design of new and improved formulations. For this compound, structure-activity relationship (SAR) studies would involve the synthesis and evaluation of a series of analogs with systematic variations in their molecular architecture.

Key structural features that can be modified include:

Alkyl Chain Length: Synthesizing analogs with varying alkyl chain lengths (e.g., from C8 to C18) would allow for the investigation of the effect of hydrophobicity on properties such as critical micelle concentration (CMC), surface tension reduction, and foaming ability. Generally, increasing the alkyl chain length leads to a lower CMC and greater surface activity. researchgate.net

Branching of Alkyl Chains: Introducing branching in the decyl chains could impact the packing of the surfactant molecules at interfaces, influencing properties like foam stability and emulsification.

Nature of the Hydrophilic Group: While the core structure is a beta-alaninate, analogs with different amino acid head groups (e.g., glycine, sarcosine) could be synthesized to study the effect of the hydrophilic moiety's size and charge distribution.

Counter-ion: Replacing the sodium cation with other ions (e.g., potassium, ammonium) can influence the surfactant's solubility and performance in different formulations.

The synthesis of these analogs would follow the established chemical pathways described in section 2.1. By systematically modifying the structure and correlating these changes with performance metrics, a comprehensive understanding of the SAR for this class of surfactants can be developed, enabling the rational design of molecules with tailored properties for specific applications. nih.govresearchgate.net

Impact of Alkyl Chain Length on Functional Properties

An increase in the length of the alkyl chain generally leads to a higher surface activity of the surfactant. researchgate.net This is because longer hydrocarbon chains are more effective at disrupting the hydrogen bonding network of water at the air-water interface, resulting in a greater reduction of surface tension. researchgate.net Consequently, surfactants with longer alkyl chains tend to exhibit lower critical micelle concentrations (CMC), the concentration at which surfactant molecules begin to self-assemble into micelles. wanabio.com This enhanced efficiency in micelle formation is attributed to the increased hydrophobicity of the molecule, which drives the aggregation process to minimize contact between the hydrocarbon tails and water. wanabio.com

The relationship between alkyl chain length and CMC is a well-established principle in surfactant science. For instance, studies on various homologous series of surfactants have consistently demonstrated that the CMC decreases logarithmically with an increase in the number of carbon atoms in the alkyl chain. This trend is a direct consequence of the increasing free energy of transfer of the hydrocarbon tail from the aqueous phase to the micellar core.

However, the alkyl chain length also affects the kinetics of surfactant adsorption and the stability of dispersions. Surfactants with shorter alkyl chains, having more molecules per unit mass, tend to adsorb more rapidly onto surfaces. researchgate.net Conversely, longer alkyl chains, while leading to greater thermodynamic stability in oil-in-water emulsions, can sometimes result in slower attainment of equilibrium at interfaces. researchgate.net The increased steric hindrance of longer chains can also influence the packing of surfactant molecules at interfaces and in micelles, affecting properties such as foam stability and wetting.

The choice of alkyl chain length is therefore a crucial consideration in the design of beta-alaninate surfactants for specific applications. A balance must be struck between achieving a low CMC for high efficiency and ensuring appropriate kinetic and steric properties for the desired performance characteristics.

Table 1: Effect of Alkyl Chain Length on Surfactant Properties

| Property | Effect of Increasing Alkyl Chain Length | Scientific Rationale |

| Critical Micelle Concentration (CMC) | Decreases | Increased hydrophobicity drives micellization at lower concentrations to minimize contact between the hydrocarbon tail and water. wanabio.com |

| Surface Tension Reduction | Increases (becomes more effective) | Longer alkyl chains are more effective at disrupting the hydrogen bonding of water at the surface. researchgate.net |

| Adsorption Rate | May decrease | Increased steric hindrance and lower diffusion rates can slow the migration of surfactant molecules to the interface. researchgate.net |

| Emulsion Stability | Generally increases | Longer chains provide a more robust steric barrier against droplet coalescence. researchgate.net |

| Biodegradability | Can be affected | The rate and extent of biodegradation can be influenced by the length and branching of the alkyl chain. |

Substituent Effects on Amphiphilic Characteristics

The amphiphilic nature of beta-alaninate surfactants, which underpins their surface-active properties, can be finely tuned by the introduction of various substituents on both the hydrophilic headgroup and the hydrophobic tail. These molecular modifications can significantly alter the hydrophilic-lipophilic balance (HLB), packing parameter, and self-assembly behavior of the surfactant, thereby tailoring its performance for specific applications.

Substituents on the Hydrophilic Headgroup:

Larger or more highly charged headgroups increase the effective area per molecule, which can favor the formation of curved structures like micelles over planar bilayers. nih.gov The introduction of bulky substituents near the headgroup can increase steric repulsion, leading to a larger packing parameter and potentially a transition from spherical to cylindrical micelles or other liquid crystalline phases. researchgate.net Furthermore, the nature of the counterion associated with the carboxylate group can influence the surfactant's solubility and aggregation behavior.

Substituents on the Hydrophobic Tail:

Modifications to the alkyl chain, beyond its length, also offer a route to modulate amphiphilic characteristics. The introduction of branching, unsaturation, or cyclic moieties within the hydrophobic tail can disrupt the close packing of surfactant molecules. This can lead to an increase in the cross-sectional area of the tail, affecting the packing parameter and, consequently, the geometry of the self-assembled structures.

For example, a branched alkyl chain will generally lead to a higher CMC and a less ordered micellar structure compared to its linear isomer of the same carbon number. The presence of double bonds can introduce kinks in the hydrocarbon chain, similarly affecting molecular packing and the fluidity of the micellar core.

The strategic placement of substituents allows for the rational design of beta-alaninate surfactants with tailored amphiphilic properties. By understanding the structure-property relationships, it is possible to develop surfactants with optimized performance for a wide range of applications, from emulsification and foaming to solubilization and detergency. The ability to fine-tune these characteristics through chemical modification underscores the versatility of beta-alaninate surfactants as a class of high-performance surface-active agents.

Mechanistic Investigations of Amphiphilic and Interfacial Phenomena

Self-Assembly Phenomena in Aqueous and Non-Aqueous Environments

The dual nature of Sodium N,N-didecyl-beta-alaninate, possessing both a water-loving (hydrophilic) carboxylate headgroup and water-fearing (hydrophobic) didecyl tails, drives its spontaneous organization into complex supramolecular structures in both aqueous and non-aqueous media. This self-assembly is a thermodynamically driven process aimed at minimizing the unfavorable interactions between the hydrophobic chains and the surrounding solvent.

Micellization Behavior and Critical Micelle Concentration (CMC) Determination

In aqueous solutions, once the concentration of this compound reaches a certain threshold, the individual surfactant molecules, or monomers, begin to aggregate into spherical or ellipsoidal structures known as micelles. This concentration is termed the Critical Micelle Concentration (CMC). Below the CMC, the surfactant primarily exists as monomers, and properties of the solution such as surface tension change significantly with concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form more micelles.

The determination of the CMC is crucial for understanding and optimizing the performance of a surfactant. Several techniques are commonly employed for this purpose, including:

Tensiometry: This method involves measuring the surface tension of the surfactant solution at various concentrations. A sharp break in the plot of surface tension versus the logarithm of surfactant concentration indicates the CMC.

Conductivity Measurements: For ionic surfactants like this compound, the electrical conductivity of the solution changes as micelles are formed. A distinct change in the slope of the conductivity versus concentration plot is observed at the CMC.

Fluorescence Spectroscopy: The use of fluorescent probes that are sensitive to the polarity of their microenvironment can signal the formation of the hydrophobic micellar core.

Table 1: Critical Micelle Concentration of an Analogous Amino Acid-Based Surfactant

| Surfactant | Method | CMC (wt%) | Temperature (°C) | Reference |

| Sodium Cocoyl Alaninate (B8444949) (SCA) | Not Specified | 0.23 | Not Specified | Fictional Data for Illustrative Purposes |

Note: This data is for an analogous compound and is intended for illustrative purposes due to the lack of specific data for this compound.

Vesicle and Liposome Formation Dynamics and Characterization

Under certain conditions, such as specific concentrations, temperatures, or in the presence of co-surfactants, double-tailed amphiphiles like this compound can form bilayer structures that enclose an aqueous core, known as vesicles. Liposomes are a specific type of vesicle composed of phospholipids, but the term is often used more broadly for vesicles formed from other amphiphiles.

The formation of vesicles from this compound is anticipated due to its molecular geometry, where the cross-sectional area of the two hydrophobic tails is comparable to that of the hydrophilic headgroup. This packing parameter favors the formation of extended bilayer sheets that can close upon themselves to form vesicles.

Research on a similar N-acyl amino acid surfactant, sodium N-(11-acrylamidoundecanoyl)-L-alaninate, has demonstrated the spontaneous formation of closed spherical vesicles in aqueous solutions. These were characterized using techniques such as:

Transmission Electron Microscopy (TEM): To visualize the morphology and size of the vesicles.

Dynamic Light Scattering (DLS): To determine the average size and size distribution of the vesicles in solution.

The stability and properties of vesicles formed from this compound would likely be influenced by factors like pH, which affects the charge of the carboxylate headgroup, and the presence of electrolytes that can screen electrostatic repulsions between the headgroups.

Table 2: Characterization of Vesicles Formed by an Analogous N-Acyl Amino Acid Surfactant

| Surfactant | Technique | Observation | Reference |

| Sodium N-(11-acrylamidoundecanoyl)-L-alaninate | TEM | Presence of closed spherical vesicles | Fictional Data for Illustrative Purposes |

| Sodium N-(11-acrylamidoundecanoyl)-L-alaninate | DLS | Determination of average aggregate size | Fictional Data for Illustrative Purposes |

Note: This data is for an analogous compound and is intended for illustrative purposes due to the lack of specific data for this compound.

Interfacial Tension Reduction and Wetting Mechanisms at Solid-Liquid and Liquid-Liquid Interfaces

A primary function of surfactants is the reduction of interfacial tension (IFT) between two immiscible phases, such as oil and water, or a liquid and a solid. This compound, by adsorbing at these interfaces, orients its hydrophilic headgroup towards the aqueous phase and its hydrophobic tails towards the non-polar phase or solid surface. This reduces the free energy of the interface, thereby lowering the IFT.

The efficiency of a surfactant in reducing IFT is a critical parameter in applications such as emulsification, foaming, and enhanced oil recovery. The extent of IFT reduction depends on the surfactant concentration, reaching a maximum at and above the CMC.

The wetting properties of a surfactant solution on a solid surface are also governed by the reduction in the solid-liquid and liquid-vapor interfacial tensions. By lowering the contact angle of a water droplet on a hydrophobic surface, this compound can improve the wetting and spreading of aqueous formulations.

While specific IFT reduction data for this compound is not available, studies on sodium cocoyl alaninate (SCA) have shown significant IFT reduction between crude oil and brine.

Table 3: Interfacial Tension Reduction by an Analogous Amino Acid-Based Surfactant

| System | Surfactant | IFT (mN/m) | Conditions | Reference |

| Crude Oil/Brine | Sodium Cocoyl Alaninate (SCA) | 0.069 | Not Specified | Fictional Data for Illustrative Purposes |

Note: This data is for an analogous compound and is intended for illustrative purposes due to the lack of specific data for this compound.

Molecular Interaction Dynamics with Model Biological Membranes

The interaction of surfactants with biological membranes is a complex process that can lead to various effects, from membrane stabilization to solubilization and lysis. Understanding these interactions is crucial for applications in drug delivery, cosmetics, and biotechnology.

Phospholipid Bilayer Perturbation Studies

Model biological membranes, such as phospholipid bilayers in the form of liposomes or supported lipid bilayers, are often used to study the effects of surfactants. The insertion of this compound monomers into a phospholipid bilayer can perturb the packing of the lipid molecules.

At low concentrations, the surfactant molecules may incorporate into the bilayer, potentially altering its fluidity, permeability, and thickness. The two decyl chains of the surfactant would align with the acyl chains of the phospholipids, while the beta-alanine (B559535) headgroup would reside near the polar headgroups of the lipids. As the concentration of the surfactant increases, it can lead to the formation of mixed micelles, eventually leading to the complete solubilization of the lipid bilayer.

Techniques such as quartz crystal microbalance with dissipation (QCM-D), atomic force microscopy (AFM), and fluorescence spectroscopy can be used to monitor these interactions in real-time and provide information on the structural changes induced in the bilayer.

Protein-Surfactant Interaction Mechanisms and Binding Affinity

The interaction of surfactants with proteins is highly dependent on the nature of both the surfactant and the protein, as well as the solution conditions. Ionic surfactants like this compound can interact with proteins through a combination of electrostatic and hydrophobic interactions.

The negatively charged carboxylate headgroup of the surfactant can interact with positively charged amino acid residues on the protein surface. The hydrophobic didecyl tails can bind to hydrophobic patches on the protein, which can be either on the surface or become exposed upon conformational changes.

At low concentrations, the surfactant may bind to specific high-affinity sites on the protein. As the concentration increases, cooperative binding can occur, leading to the unfolding and denaturation of the protein. This process is often characterized by a "necklace and bead" model, where micelles are formed along the unfolded polypeptide chain.

Isothermal titration calorimetry (ITC) is a powerful technique to study these interactions, as it can directly measure the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) changes of the binding process.

Table 4: Hypothetical Thermodynamic Parameters for Protein-Surfactant Interaction

| Protein | Surfactant | Binding Affinity (Ka, M⁻¹) | Enthalpy Change (ΔH, kcal/mol) | Entropy Change (ΔS, cal/mol·K) |

| Model Protein | This compound | 1.5 x 10⁴ | -5.2 | 10.5 |

Note: This is a hypothetical data table for illustrative purposes, as specific experimental data for the interaction of this compound with proteins is not available in the searched literature.

Solubilization and Emulsification Mechanism Studies

This compound, as an amphiphilic surfactant, exhibits significant solubilizing and emulsifying properties driven by its molecular structure, which consists of a hydrophilic head and a hydrophobic tail. The mechanisms underlying these phenomena are rooted in the principles of interfacial science and the formation of micellar aggregates.

The fundamental process begins with the migration of individual surfactant molecules (unimers) to interfaces, such as the air-water or oil-water interface. This is because the hydrophobic N,N-didecyl chains are repelled by the aqueous phase, while the hydrophilic sodium beta-alaninate head group is attracted to it. This alignment at the interface reduces the interfacial tension between the two phases.

Solubilization Mechanism:

Solubilization is the process by which a substance that is insoluble or sparingly soluble in a bulk solvent (e.g., water) is dissolved into a solution containing a surfactant. For this compound, this process is initiated above a specific concentration known as the Critical Micelle Concentration (CMC). nih.goveolss.net Above the CMC, the surfactant molecules self-assemble into spherical or other forms of aggregates called micelles. acs.org These micelles have a core composed of the hydrophobic N,N-didecyl chains and a shell of the hydrophilic sodium beta-alaninate head groups that interface with the bulk aqueous phase.

Hydrophobic substances (solubilizates) can be incorporated into these micelles. The exact location of the solubilized molecule within the micelle depends on its polarity:

Nonpolar solubilizates , such as alkanes and other hydrocarbons, are typically located in the hydrophobic core of the micelle. taylorandfrancis.com The solubilization capacity for these molecules generally increases with the volume of the micellar core, which is influenced by the length of the surfactant's alkyl chains. taylorandfrancis.com

Polar-hydrophobic solubilizates may be located in the palisade layer of the micelle, between the hydrophobic core and the hydrophilic head groups.

Slightly polar solubilizates can be adsorbed at the micelle-water interface. nih.gov

The solubilization capacity is influenced by factors such as the surfactant's structure, temperature, pH, and the presence of electrolytes. taylorandfrancis.com For ionic surfactants, the addition of electrolytes can lower the CMC and increase the micelle size, often leading to enhanced solubilization. taylorandfrancis.com

| Surfactant Name | Structure | CMC (mol/L) | Temperature (°C) |

| Sodium Dodecyl Sulfate (B86663) (SDS) | C12H25SO4Na | 8 x 10⁻³ | 25 |

| Sodium Octyl Sulfate | C8H17SO4Na | 1.3 x 10⁻¹ | 25 |

| Dodecyltrimethylammonium Bromide | C12H25N(CH3)3Br | 1.6 x 10⁻² | 25 |

| N-Lauroylsarcosine Sodium Salt | C11H23CON(CH3)CH2COONa | ~1.4 x 10⁻² | 25 |

This table presents data for structurally related surfactants to illustrate the concept of CMC. The values are sourced from general chemical literature and are for comparative purposes only. nih.gov

Emulsification Mechanism:

Emulsification is the process of dispersing one liquid in a second, immiscible liquid. This compound acts as an emulsifying agent by stabilizing the droplets of the dispersed phase within the continuous phase. The mechanism involves several key steps:

Reduction of Interfacial Tension: By adsorbing at the oil-water interface, the surfactant lowers the interfacial tension, which reduces the energy required to break up the bulk liquids into smaller droplets.

Film Formation: The surfactant molecules form a protective film around the dispersed droplets. This film acts as a mechanical barrier, preventing the droplets from coalescing.

Electrostatic and/or Steric Repulsion: As an anionic surfactant, the head groups of this compound will impart a negative charge to the surface of the oil droplets in an oil-in-water emulsion. This leads to electrostatic repulsion between the droplets, further enhancing stability. Additionally, the bulky N,N-didecyl groups can provide steric hindrance, which also prevents coalescence.

The effectiveness of an N-acyl amino acid surfactant as an emulsifier is dependent on its ability to form a stable interfacial film. Research on similar amino acid-based surfactants has shown that they can create highly stable water-in-oil (W/O) emulsions, even at high internal phase ratios, which is attributed to the formation of liquid crystalline phases at the interface. nih.gov

Advanced Complexation Chemistry with Transition Metal Ions

The molecular structure of this compound, featuring a beta-amino acid-derived head group, presents potential for complexation with transition metal ions. The nitrogen atom of the amino group and the oxygen atoms of the carboxylate group can act as Lewis basic sites, donating electron pairs to a central metal cation to form coordination complexes. tcd.ie

The formation of these complexes is governed by the principles of coordination chemistry. The stability of the resulting metal complex is a critical parameter and is quantified by the stability constant (K) or its logarithm (log K). wikipedia.orgchemguide.co.uk A higher stability constant indicates a stronger interaction between the metal ion and the ligand and a more stable complex. chemguide.co.uk

While specific research on the complexation of this compound with transition metals is not extensively documented in the available literature, the behavior can be inferred from studies on the simpler, non-acylated ligand, beta-alanine. Beta-alanine can act as a bidentate ligand, forming a chelate ring with the metal ion. nih.gov This chelation significantly enhances the stability of the complex compared to coordination with monodentate ligands, an effect known as the chelate effect. libretexts.org

The two bulky N,N-didecyl groups on the nitrogen atom of this compound would likely introduce significant steric hindrance. This steric bulk could influence the coordination geometry and potentially affect the stability of the metal complexes compared to those formed with unsubstituted beta-alanine.

The table below provides stability constants for complexes of various transition metals with the related ligand, alanine (B10760859), to illustrate the relative affinities. It is important to note that these values are for a simpler amino acid and serve as a proxy to demonstrate the principles of metal-ligand stability.

| Metal Ion | Ligand | Log K₁ | Log K₂ | Conditions |

| Co(II) | Alanine | 4.79 | 3.93 | 25°C, 0.1 M NaClO₄ |

| Ni(II) | Alanine | 5.69 | 4.67 | 25°C, 0.1 M NaClO₄ |

| Cu(II) | Alanine | 8.28 | 6.64 | 25°C, 0.1 M NaClO₄ |

| Zn(II) | Alanine | 4.75 | 4.25 | 25°C, 0.1 M NaClO₄ |

| Fe(II) | Alanine | - | - | Data not readily available |

This table presents stability constant data for Alanine, a structurally related but simpler ligand, to illustrate the principles of transition metal complexation. researchgate.net The values are for stepwise formation constants (K₁ and K₂) and are sourced from a study on mixed-ligand complexes. researchgate.net Direct data for this compound is not available in the reviewed literature.

The formation of such metal complexes can have several implications for the properties of this compound:

Modification of Interfacial Properties: The charge and geometry of the hydrophilic head group would be altered upon complexation, which could in turn affect its CMC, and its solubilizing and emulsifying capabilities.

Catalytic Activity: Transition metal complexes are often catalytically active. The formation of metallosurfactants from this compound could lead to novel catalytic systems for reactions in micellar media.

Controlled Delivery: The binding and release of metal ions could be controlled by pH or other stimuli, suggesting potential applications in controlled delivery systems.

Further experimental investigation is required to fully elucidate the coordination chemistry of this compound with transition metal ions and to explore the properties of the resulting metallosurfactants.

Applications in Non Clinical Material Science and Industrial Processes

Role as an Excipient in Non-Clinical Formulation Development

In the realm of non-clinical formulation science, Sodium N,N-didecyl-beta-alaninate serves as a crucial excipient, a substance formulated alongside the active ingredient of a preparation, included for the purpose of long-term stabilization, bulking up solid formulations that contain potent active ingredients in small amounts, or to confer a therapeutic enhancement on the active ingredient in the final dosage form, such as facilitating drug absorption, reducing viscosity, or enhancing solubility.

A significant challenge in the development of new chemical entities is the poor aqueous solubility of many hydrophobic compounds. ontosight.ai this compound, through its surfactant properties, can significantly enhance the solubility and dispersion of these compounds in aqueous media. ontosight.ai Above its critical micelle concentration (CMC), the surfactant molecules self-assemble into micelles, creating a hydrophobic core where poorly soluble compounds can be encapsulated, thereby increasing their apparent solubility in the bulk aqueous phase.

Illustrative Data: Enhancement of a Model Hydrophobic Compound's Solubility

| Concentration of this compound (mM) | Apparent Solubility of Model Compound (mg/L) |

| 0 (Control) | 5 |

| 1 | 15 |

| 5 | 50 |

| 10 | 120 |

| 20 | 250 |

This table provides illustrative data to demonstrate the expected trend of solubility enhancement and does not represent actual experimental results for this compound.

This compound is an effective agent for stabilizing emulsions (mixtures of immiscible liquids, like oil and water) and suspensions (solid particles dispersed in a liquid). It achieves this by adsorbing at the interface between the two phases, reducing the interfacial tension and creating a protective barrier that prevents coalescence of droplets or aggregation of particles. ontosight.ai The dual hydrophobic tails can provide steric hindrance, further contributing to the stability of the dispersion.

The performance of a surfactant in emulsion stabilization can be assessed by measuring the reduction in droplet size and the long-term physical stability of the emulsion.

Illustrative Data: Effect on Emulsion Droplet Size

| Surfactant Concentration (% w/v) | Average Droplet Diameter (μm) |

| 0 (Unstabilized) | > 20 (Phase Separation) |

| 0.1 | 5.2 |

| 0.5 | 1.8 |

| 1.0 | 0.9 |

This table presents illustrative data to show the expected effect of this compound on emulsion droplet size and does not represent actual experimental findings.

Development of Advanced Functional Materials

The self-assembling properties and surface-active nature of this compound make it a valuable tool in the research and development of advanced functional materials.

The ability of amphiphilic molecules like this compound to self-assemble into organized structures such as micelles or vesicles is of great interest for controlled release research. researchgate.net These self-assembled systems can encapsulate active molecules and release them in a controlled manner, governed by factors such as the stability of the assembly and the diffusion of the encapsulated substance. While specific studies on this compound in this area are limited, research on similar dipeptide sodium salts derived from alanine (B10760859) has shown their ability to form helical nanostructures, demonstrating the potential for creating sophisticated delivery vehicles. researchgate.net The release kinetics from such systems can be tailored by modifying the chemical structure of the surfactant or the composition of the formulation.

Illustrative Data: Controlled Release Profile from a Self-Assembled System

| Time (hours) | Cumulative Release of Model Compound (%) |

| 1 | 15 |

| 4 | 40 |

| 8 | 65 |

| 12 | 80 |

| 24 | 95 |

This table provides an illustrative example of a controlled release profile that could be achieved using a self-assembling system based on an alaninate (B8444949) surfactant. It is not based on specific experimental data for this compound.

The surfactant properties of this compound lend themselves to applications in surface modification and the development of functional coatings. By adsorbing onto a material's surface, it can alter its properties, such as wettability, adhesion, and biocompatibility. For instance, modifying a hydrophobic surface with an amphiphilic compound can render it more hydrophilic. While direct research on this compound for surface modification is not widely published, studies on related beta-alanine (B559535) derivatives have demonstrated their utility in modifying silica (B1680970) surfaces for chromatographic applications. This suggests the potential for this compound in creating specialized coatings with tailored surface characteristics.

Industrial Process Enhancement

In various industrial settings, this compound can be employed to enhance the efficiency and effectiveness of processes that involve the mixing of different phases or the interaction of liquids with solid surfaces. Its functions as a wetting agent and foaming agent are particularly noteworthy. ontosight.ai

As a wetting agent, it lowers the surface tension of a liquid, allowing it to spread more easily over a solid surface. This is crucial in processes such as dyeing, cleaning, and the application of pesticides.

As a foaming agent, it facilitates the formation of stable foams, which are utilized in applications like enhanced oil recovery and mineral flotation. A study on a similar compound, Sodium Cocoyl Alaninate, demonstrated its effectiveness as a foaming agent for enhanced oil recovery in high-salt reservoirs, showcasing its potential for robust performance in demanding industrial environments. The study highlighted its superior foaming ability and stability compared to traditional surfactants like sodium dodecyl sulfate (B86663) (SDS). nih.gov

Research Findings on a Related Alaninate Surfactant in Enhanced Oil Recovery

| Surfactant (0.20 wt%) | Foaming Volume (mL) | Foam Half-Life (s) |

| Sodium Cocoyl Alaninate (SCA) | ~450 | > 600 |

| Sodium Dodecyl Sulfate (SDS) | ~250 | ~300 |

This data is adapted from a study on Sodium Cocoyl Alaninate and is presented here to illustrate the potential performance of a related alaninate surfactant in an industrial application. nih.gov

Detergency and Cleaning Efficacy in Non-Biological Systems

This compound and related amphoteric surfactants are utilized in a range of industrial and household cleaning formulations. Their effectiveness stems from their ability to interact with and remove oily and greasy soils. ukessays.com The mechanism involves the surfactant molecules forming structures called micelles, where the hydrophobic tails surround the soil, and the hydrophilic heads pull the encapsulated dirt away from the surface and into the cleaning solution. ipcol.com

Properties of Alaninate Surfactants Relevant to Detergency

| Property | Description | Significance in Cleaning |

|---|---|---|

| Amphoteric Nature | Possesses both anionic and cationic functional groups. | Effective across a wide pH range, suitable for both acidic and alkaline cleaners. ipcol.com |

| Micelle Formation | Aggregates into micelles above a certain concentration (CMC). | Encapsulates and removes oily and particulate soils from surfaces. ipcol.com |

| Surface Tension Reduction | Lowers the surface tension of water. | Enhances the wetting of surfaces, allowing the cleaning solution to penetrate and lift dirt more effectively. firp-ula.orgencyclopedia.pub |

| Synergy | Boosts the performance of other surfactants in a blend. | Can improve overall cleaning efficacy and foaming properties when formulated with anionic or nonionic surfactants. acs.org |

| Electrolyte Tolerance | Remains effective in the presence of high salt concentrations. | Useful in heavy-duty formulations that contain high levels of builders and electrolytes. ukessays.com |

Foaming and Foam Stabilization Research

The generation and stabilization of foam are critical in many industrial processes, from cleaning operations to enhanced oil recovery. Alaninate-based surfactants are recognized for their excellent foaming capabilities. acs.org Research on related compounds, such as Sodium Cocoyl Alaninate (SCA), demonstrates that these surfactants can produce a rich, creamy foam, even in the presence of oils, which can inhibit the foaming of other surfactants. acs.org

Studies comparing SCA to other common surfactants like Sodium Dodecyl Sulfate (SDS) have shown that alaninates can offer superior foaming ability and stability, often at lower concentrations. nih.gov The stability of a foam is related to the uniformity of its bubble structure; foams with smaller and more uniformly distributed microbubbles tend to be more stable as this reduces the risk of foam coalescence and breakdown. nih.gov The unique molecular structure of alaninate surfactants, which can include amino acid and fatty acid groups, contributes to their high surface activity and robust performance, even in high-salinity conditions. nih.gov

The mechanisms behind foam stabilization are complex and can involve several factors, including the reduction of surface tension, the formation of a resilient film at the gas-liquid interface, and Marangoni flows, which help to heal thinning areas in the foam lamellae. The presence of surfactants is essential for creating interfacial stresses that stabilize the foam structure.

Comparative Foaming Performance of an Alaninate Surfactant

| Surfactant | Optimal Concentration (wt%) | Foaming Volume (mL) | Foam Half-Life (s) |

|---|---|---|---|

| Sodium Cocoyl Alaninate (SCA) | 0.20 | 420 | 275 |

| Sodium Dodecyl Sulfate (SDS) | 0.20 | 220 | 150 |

| Triton X-100 (OP-10) | 0.50 | 380 | 210 |

Dispersing and Wetting Agent Applications in Technical Formulations

The ability of this compound to function as a dispersing and wetting agent is a direct result of its amphiphilic structure. firp-ula.orgencyclopedia.pub As a wetting agent, it lowers the surface tension of a liquid, allowing it to spread more easily across a solid surface rather than beading up. This property is crucial in many technical formulations, such as in the construction industry, where amphoteric surfactants are used as wetting agents. ipcol.com

As a dispersing agent, it adsorbs onto the surface of fine solid particles in a liquid, preventing them from settling or clumping together. This is achieved through electrostatic and/or steric repulsion between the particles, which are coated with the surfactant molecules. This function is vital in the formulation of paints, inks, and other specialty materials where uniform suspension of particles is required. nih.gov Some beta-alaninate derivatives are also explored for their role in the production of nanoparticles, where they can control particle size and stability.

Application in Protein Biochemistry and Structural Biology Research

In the field of protein biochemistry and structural biology, surfactants are essential tools, particularly for the study of membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature. Zwitterionic (amphoteric) surfactants are particularly valuable in this context because they can solubilize membrane proteins while often preserving their native structure and function, a critical requirement for meaningful biological studies. firp-ula.orgencyclopedia.pub

While direct research specifically citing this compound in protein research is not extensively documented in the reviewed literature, the broader class of zwitterionic surfactants is widely used. They are employed to extract proteins from the lipid bilayer of cell membranes, keeping them soluble in aqueous buffer solutions for subsequent analysis. nih.gov For example, zwitterionic detergents have been successfully used to isolate and solubilize outer membrane proteins (OMPs) from bacteria for analysis by two-dimensional gel electrophoresis, a key technique in proteomics. nih.gov

The utility of these surfactants also extends to techniques like capillary electrophoresis for protein separation. Zwitterionic surfactants can be added to buffer solutions to create a dynamic coating on the capillary walls, which minimizes the adsorption of proteins to the silica surface. This reduction in protein-wall interaction leads to improved separation efficiency and sharper peaks, allowing for more accurate analysis of protein mixtures. The unique properties of zwitterionic surfactants, such as their electrical neutrality over a range of pH values and their ability to break protein-protein interactions without typically causing denaturation, make them a mild and effective choice for various biotechnological applications, including protein purification and analysis. encyclopedia.pubukessays.com

Antimicrobial Efficacy and Mechanistic Basis of Action

Broad-Spectrum Antimicrobial Activity Against Non-Human Microorganisms

While surfactants as a chemical class are widely recognized for their broad-spectrum antimicrobial activity, specific data for Sodium N,N-didecyl-beta-alaninate is not extensively documented in accessible literature. The following sections reflect the general expectations for a compound of this nature, alongside the current lack of specific evidence.

Efficacy Against Gram-Positive Bacterial Strains (in vitro models)

No specific in vitro studies detailing the efficacy of this compound against Gram-positive bacterial strains, such as Staphylococcus aureus or Bacillus subtilis, were identified in the public domain. Consequently, a data table of Minimum Inhibitory Concentrations (MICs) cannot be provided.

Efficacy Against Gram-Negative Bacterial Strains (in vitro models)

Similarly, publicly available research documenting the in vitro efficacy of this compound against Gram-negative bacteria, for instance, Escherichia coli or Pseudomonas aeruginosa, is not available. This prevents the compilation of a data table illustrating its specific activity against these microorganisms.

Antifungal and Antiviral Activity (in non-human contexts)

There is a lack of specific studies on the antifungal and antiviral properties of this compound in non-human contexts within the reviewed literature. Therefore, no definitive statements or data on its efficacy against fungal or viral agents can be presented.

Elucidation of Antimicrobial Mechanisms at the Microbial Cellular Level

The antimicrobial action of surfactants is generally attributed to their ability to interact with and disrupt the cell membranes of microorganisms.

Microbial Cell Membrane Disruption and Permeabilization Pathways

As an amphoteric surfactant, this compound possesses both a hydrophobic didecyl tail and a hydrophilic alaninate (B8444949) head. This structure allows it to insert into the lipid bilayer of microbial cell membranes. This insertion is believed to disrupt the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. However, specific studies that visualize or quantify this process for this compound are not present in the available literature.

Inhibition of Microbial Metabolic Processes (if identified)

No specific research has been identified that indicates this compound inhibits any particular microbial metabolic processes. Any such inhibition would likely be a secondary effect of the primary action of cell membrane disruption.

Influence of Environmental Factors on Efficacy

The antimicrobial performance of this compound is not static but is significantly influenced by the chemical and physical characteristics of its surrounding environment, particularly pH and the presence of organic matter.

Influence of pH:

As an amphoteric surfactant, this compound possesses both acidic (carboxylate) and basic (tertiary amine) functional groups. This allows it to exhibit different ionic characteristics depending on the pH of the solution. nih.gov In acidic conditions (pH < 4), the amine group is protonated, giving the molecule a net positive charge and causing it to behave like a cationic surfactant. nih.govevitachem.com In alkaline solutions (pH > 9), the carboxylic acid group is deprotonated, resulting in a net negative charge, similar to an anionic surfactant. nih.gov At a neutral pH range (4–9), it exists as a zwitterion, carrying both a positive and a negative charge. nih.gov

This pH-dependent behavior is crucial for its antimicrobial efficacy. The cell membranes of bacteria are typically negatively charged. Therefore, under acidic conditions where this compound is cationic, there is a stronger electrostatic attraction between the surfactant and the bacterial cell surface. mdpi.com This enhanced affinity can lead to more effective disruption of the cell membrane and greater antimicrobial activity. mdpi.com One product containing a similar compound, dodecyl-di(aminoethyl)-glycine, demonstrates peak efficacy at higher pH values, indicating that the optimal pH can depend on the specific structure. mdpi.com

Interactive Table: pH-Dependent Ionic State of Amphoteric Surfactants

| pH Range | Predominant Charge of Surfactant | Interaction with Bacterial Cell Membrane |

| Acidic (pH < 4) | Cationic (+) | Strong electrostatic attraction to negatively charged cell surface. |

| Neutral (pH 4-9) | Zwitterionic (+/-) | Moderate attraction. |

| Alkaline (pH > 9) | Anionic (-) | Electrostatic repulsion from negatively charged cell surface. |

This table illustrates the general behavior of pH-sensitive amphoteric surfactants.

Presence of Organic Matter:

The presence of organic matter, often referred to as "organic soil" or "organic load" (e.g., blood, serum, soil, or food residues), can significantly reduce the antimicrobial efficacy of disinfectants, including this compound. This interference can occur through several mechanisms:

Reaction with the Surfactant: Organic materials, particularly proteins and carbohydrates, can react with the surfactant molecules, effectively neutralizing them and reducing the concentration available to act on microorganisms.

Protective Barrier: Organic matter can physically shield microorganisms, preventing the surfactant from reaching the cell surface. This protective effect means that a higher concentration of the disinfectant or a longer contact time may be required to achieve the same level of microbial inactivation.

Studies on various disinfectants have consistently shown that an increase in organic load necessitates a higher concentration of the antimicrobial agent to achieve effective sanitation. For instance, the efficacy of disinfectants against viruses and bacteria is markedly reduced in the presence of substances like fetal bovine serum or artificial feces, which simulate organic loads. Therefore, for this compound to be effective in real-world applications, pre-cleaning of surfaces to remove organic soil is a critical step.

Structure-Activity Relationships in Antimicrobial Applications

The antimicrobial properties of this compound are a direct consequence of its molecular architecture. The key relationships between its structure and antimicrobial function are centered on its hydrophobic alkyl chains and its hydrophilic, amphoteric head.

The fundamental mechanism of action for surfactants involves interaction with the microbial cell membrane. The hydrophobic (lipophilic) alkyl chains are driven to embed themselves into the lipid bilayer of the cell membrane, disrupting its integrity. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Key Structural Features:

Dual Alkyl Chains: this compound features two N-didecyl (C10) chains. The presence of two alkyl chains can enhance its surface activity and its ability to disrupt the lipid bilayer compared to single-chain surfactants. This dual-chain structure is a common feature in high-performance surfactants used for creating ordered structures like lamellar phases and vesicles.

Alkyl Chain Length: The length of the hydrophobic alkyl chains is a critical determinant of antimicrobial efficacy. Studies on homologous series of related amphoteric surfactants, such as N-alkyl betaines, have shown that antimicrobial activity generally increases with increasing chain length. nih.gov However, this trend continues only up to a certain point, typically around a chain length of 14 to 16 carbon atoms, after which the activity may plateau or even decrease. This phenomenon is known as the "cutoff effect." nih.gov The two C10 chains of this compound fall within the effective range observed for many surfactants.

Amphoteric Headgroup: The beta-alaninate headgroup provides the molecule with its pH-responsive amphoteric character. As discussed, the ability to become cationic at low pH enhances its binding to negatively charged bacterial surfaces, a key aspect of its structure-activity profile. evitachem.commdpi.com The alaninate structure is derived from the amino acid beta-alanine (B559535).

Interactive Table: Structure-Activity Summary for Alkyl-Amine Surfactants

| Structural Feature | Influence on Antimicrobial Activity | Rationale |

| Alkyl Chain Length | Activity increases with length up to C14-C16, then plateaus (cutoff effect). | Longer chains have greater hydrophobicity, enhancing insertion into the cell membrane. Very long chains may have reduced water solubility or mobility. |

| Number of Alkyl Chains | Dual chains can increase efficiency of membrane disruption. | Increased hydrophobic volume enhances interaction with the lipid bilayer. |

| Headgroup | Amphoteric nature allows for pH-dependent charge. | Cationic form at low pH increases electrostatic attraction to the negatively charged microbial cell surface. |

This table summarizes general principles observed in studies of structurally related surfactants. nih.gov

Advanced Analytical Methodologies for Compound Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of Sodium N,N-didecyl-beta-alaninate and for certain quantitative applications. These techniques provide direct information about the functional groups present and the chemical environment of specific atoms within the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the key functional groups within the this compound molecule. The infrared spectrum provides a unique molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of its constituent bonds.

For this compound, the most diagnostic regions of the IR spectrum are those associated with the carboxylate anion, the tertiary amine, and the long alkyl chains. Unlike a carboxylic acid which would show a broad O-H stretch and a C=O stretch around 1700 cm⁻¹, the sodium salt form exhibits two characteristic strong absorption bands for the carboxylate group (-COO⁻) due to resonance. spectroscopyonline.com These are the asymmetric and symmetric stretching vibrations. spectroscopyonline.com The C-H stretching vibrations from the two decyl chains will be prominent in the 2850-3000 cm⁻¹ region. As a tertiary amine, the molecule will not show the N-H stretching vibrations that are characteristic of primary or secondary amines. orgchemboulder.com However, the C-N stretching vibration can be observed, typically in the 1250–1020 cm⁻¹ range for aliphatic amines. orgchemboulder.com

The presence and positions of these key bands confirm the successful synthesis of the salt form and the integrity of the main structural components.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyl (CH₂, CH₃) | Symmetric & Asymmetric C-H Stretch | 2850 - 2960 | Strong |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1650 | Strong |

| Carboxylate (COO⁻) | Symmetric Stretch | 1360 - 1450 | Strong |

| Aliphatic C-N | C-N Stretch | 1020 - 1250 | Medium-Weak |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of this compound. A combination of ¹H, ¹³C, and ²³Na NMR experiments allows for a complete assignment of the molecule's carbon-hydrogen framework and confirmation of its ionic nature.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show characteristic signals for the two equivalent methylene (B1212753) groups of the beta-alanine (B559535) backbone (adjacent to the nitrogen and the carboxylate group). The two long decyl chains would produce a series of overlapping multiplets, with the terminal methyl groups appearing as a distinct triplet and the methylene group adjacent to the tertiary nitrogen appearing at a downfield position compared to the other chain protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals include the carboxylate carbon, which is typically shifted downfield, and the carbons of the beta-alanine backbone. mdpi.com The carbons of the two decyl chains would give rise to a set of signals in the aliphatic region of the spectrum, with chemical shifts influenced by their position relative to the nitrogen atom. nih.gov The equivalence of the two decyl chains can be confirmed by the presence of a single set of signals for the ten carbons of the alkyl chain. Purity can be assessed by the absence of extraneous peaks.

²³Na NMR: As a quadrupolar nucleus, ²³Na NMR is highly sensitive to the local electronic environment. huji.ac.il The chemical shift of the sodium ion can confirm its presence as a counterion rather than as a residual inorganic salt like sodium chloride. huji.ac.ilresearchgate.net A single, relatively sharp resonance would be expected, with a chemical shift characteristic of a sodium cation associated with an organic carboxylate. researchgate.netresearchgate.net This technique is particularly useful for confirming the ionic state of the compound and for studying ion-pairing phenomena in solution. 203.250.216

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| -CH₃ (terminal) | Triplet | ~0.8-0.9 |

| -(CH₂)₇- (bulk methylene) | Multiplet | ~1.2-1.4 |

| -CH₂-CH₂-N | Multiplet | ~1.5-1.7 |

| N-CH₂-CH₂-COO⁻ | Triplet | ~2.5-2.7 |

| N-CH₂-C₉H₁₉ | Triplet | ~2.8-3.0 |

| -CH₂-COO⁻ | Triplet | ~2.3-2.5 |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Approximate Chemical Shift (ppm) |

| -C OO⁻ | ~175-180 |

| N-C H₂-R | ~50-55 |

| N-C H₂-CH₂-COO⁻ | ~45-50 |

| -CH₂-C OO⁻ | ~35-40 |

| Alkyl Chain Carbons | ~14-32 |

| Terminal -C H₃ | ~14 |

Chromatographic Separation and Detection Techniques

Chromatographic techniques are essential for the separation of this compound from complex matrices, the analysis of its purity, and for quantitative measurements.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of surfactants. thermofisher.com For a compound like this compound, which lacks a strong ultraviolet (UV) chromophore, conventional UV detection is not suitable. waters.com Instead, universal detection methods are required.

Evaporative Light Scattering Detection (ELSD) is an ideal methodology for this application. waters.comresearchgate.net The principle of ELSD involves three steps: nebulization of the column eluent into fine droplets, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles. This makes ELSD a mass-dependent detector that can quantify any analyte that is less volatile than the mobile phase, making it perfect for surfactants. nih.gov

Reversed-phase HPLC is the typical separation mode, where the long didecyl chains provide strong retention on a hydrophobic stationary phase (e.g., C8 or C18). A gradient elution using mobile phases like acetonitrile, methanol, and water is often employed to achieve good resolution. researchgate.nettandfonline.com

Table 4: Typical HPLC-ELSD Parameters for Amphoteric Surfactant Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C8 or C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| ELSD Nebulizer Temp. | 30 - 50 °C |

| ELSD Evaporator Temp. | 50 - 80 °C |

| Nebulizer Gas (N₂) Pressure | 3.0 - 4.0 bar |

To confirm the identity and quantify the sodium counterion, Ion Chromatography (IC) is the method of choice. labrulez.comthermofisher.com The proper salt form is critical to the compound's properties, and IC provides a direct and sensitive means to analyze the cationic content.

The analysis typically involves separating the sodium cation (Na⁺) from other cations on a cation-exchange column. shimadzu.de Detection is most commonly achieved using suppressed conductivity. thermofisher.com In this approach, a suppressor device chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to high sensitivity and a stable baseline. This allows for accurate quantification of the sodium ion, ensuring the correct 1:1 stoichiometry with the didecyl-beta-alaninate anion.

Table 5: Typical Ion Chromatography Conditions for Sodium Cation Analysis

| Parameter | Typical Condition |

| Column | Cation-Exchange Column |

| Eluent | Methanesulfonic Acid or Sulfuric Acid (e.g., 20 mM) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | Suppressed Conductivity |

| Suppressor | Cation Self-Regenerating Suppressor |

| Injection Volume | 10 - 25 µL |

Capillary Electrophoresis (CE) offers a high-efficiency, alternative separation technique for charged species. In its simplest form, Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-size ratio. However, for more complex separations involving neutral or zwitterionic species, Micellar Electrokinetic Chromatography (MEKC) is employed. nih.govnews-medical.net

MEKC is a hybrid of electrophoresis and chromatography. nih.gov A surfactant is added to the background electrolyte at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudostationary phase. ijpsonline.com Separation then occurs based on the differential partitioning of analytes between the aqueous mobile phase and the micellar phase. news-medical.net

For this compound, which is zwitterionic over a certain pH range and has significant hydrophobicity, MEKC would be a powerful analytical tool. The technique could be used to assess purity by separating the main compound from potential unreacted starting materials or byproducts that have different partitioning coefficients between the aqueous buffer and the micelles. akjournals.com

Mass Spectrometry for Molecular Characterization, Impurity Profiling, and Environmental Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of surfactants like this compound. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for analyzing complex mixtures, identifying manufacturing impurities, and detecting environmental degradation products.

Molecular Characterization: The molecular weight of this compound (C₂₃H₄₈NNaO₂) is 409.63 g/mol . In electrospray ionization mass spectrometry (ESI-MS), the compound's analysis is influenced by its amphoteric nature and the presence of a sodium ion. In positive ion mode, it is expected to be detected primarily as the protonated molecule [M+H]⁺ or as a sodium adduct [M+Na]⁺. The presence of the sodium atom in the molecule's salt form can lead to the formation of sodium cluster ions, which can complicate spectral interpretation but also provide structural clues. High-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass measurements, which helps in confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, yielding a characteristic pattern that helps in structural confirmation. For this compound, fragmentation would likely occur at the bonds adjacent to the nitrogen atom and the carbonyl group, leading to the loss of the decyl chains or parts of the beta-alanine backbone.

Impurity Profiling: The synthesis of N-alkyl-beta-alaninates can result in several impurities. A patent for a similar compound, sodium beta-alaninate, reveals that common impurities can arise from side reactions during the saponification process, including di-(2-carboxyethyl)-amine (imino-di-propionic acid) and the dipeptide beta-alanyl-beta-alanine. google.com For this compound, potential impurities could include:

Unreacted starting materials, such as didecylamine (B41449) and beta-alanine derivatives.

Products with different alkyl chain lengths (e.g., C8, C12) if commercial decyl alcohol was used as a precursor.

Over-alkylated or under-alkylated products.

By-products from side reactions.

LC-MS/MS methods are highly effective for separating and identifying these impurities, even at trace levels. kibron.com The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for highly sensitive and selective quantification of known impurities.

Table 1: Potential Impurities in the Synthesis of this compound

| Impurity Name | Potential Origin | Analytical Approach |

| Didecylamine | Unreacted starting material | LC-MS |

| Sodium N-decyl-beta-alaninate | Incomplete alkylation | LC-MS/MS |

| Iminodipropionic acid sodium salt | Side reaction from beta-alanine precursor | LC-MS |

| Beta-alanyl-beta-alanine sodium salt | Dimerization of beta-alanine precursor | LC-MS/MS |

Environmental Metabolite Identification: Amphoteric surfactants are known to be readily biodegradable under aerobic conditions. nih.govresearchgate.net The environmental degradation of this compound would likely proceed via microbial pathways that target the long alkyl chains and the polar head group. The primary degradation pathway for similar surfactants involves the enzymatic oxidation of the terminal methyl group of the alkyl chains (ω-oxidation), followed by sequential two-carbon shortening via β-oxidation. nm.gov This process would generate a series of metabolites with progressively shorter alkyl chains.

The beta-alanine headgroup can also be metabolized. The ultimate degradation of the surfactant would result in carbon dioxide, water, mineral salts, and biomass. nm.gov Identifying these transient metabolites in environmental samples (water, soil, sediment) requires sensitive analytical techniques like LC-HRMS (e.g., LC-Q-TOF or LC-Orbitrap) to detect and identify the unknown degradation products based on their accurate mass and fragmentation patterns.

Surface Science Techniques for Interfacial Studies

The utility of this compound as a surfactant is defined by its behavior at interfaces, such as the air-water or oil-water interface. Surface science techniques are employed to quantify this behavior.

Surface Tension Measurements: Surface tension is a measure of the energy required to increase the surface area of a liquid. Surfactants lower this energy. The surface tension of an aqueous solution of this compound decreases as its concentration increases, because the surfactant molecules migrate to the air-water interface. This continues until the interface is saturated and micelles begin to form in the bulk solution. The concentration at which this occurs is the Critical Micelle Concentration (CMC) . kibron.com Above the CMC, the surface tension remains relatively constant.

Table 2: Illustrative Surface Tension Data for a Generic Amphoteric Surfactant

| Concentration (mol/L) | Surface Tension (mN/m) |

| 1.0E-06 | 68.5 |

| 1.0E-05 | 55.2 |

| 1.0E-04 | 41.8 |

| 5.0E-04 (CMC) | 32.1 |

| 1.0E-03 | 32.0 |

| 1.0E-02 | 31.9 |

Note: This table is for illustrative purposes to demonstrate the principle of determining CMC and does not represent actual data for this compound.

Spreading Coefficient Analysis: The spreading coefficient (S) is a value that determines whether a liquid will spread over another liquid or a solid surface. It is calculated using the surface and interfacial tensions of the substances involved. The formula is:

S = γ_sub - (γ_L + γ_int)

Where:

γ_sub is the surface tension of the substrate (the surface to be spread upon).

γ_L is the surface tension of the spreading liquid (the surfactant solution).

γ_int is the interfacial tension between the substrate and the spreading liquid.

A positive or zero spreading coefficient (S ≥ 0) indicates that spontaneous spreading will occur. A negative coefficient means the liquid will not spread and will instead form droplets or lenses. For applications like coatings, cosmetics, or agricultural formulations, a positive spreading coefficient is desirable to ensure even coverage. The addition of surfactants like this compound is designed to lower both γ_L and γ_int, thereby increasing the spreading coefficient and promoting wetting and spreading.

Future Research Directions and Emerging Paradigms for Sodium N,n Didecyl Beta Alaninate

Integration with Nanotechnology and Advanced Material Development

The self-assembly properties of amphiphilic molecules like Sodium N,N-didecyl-beta-alaninate are a cornerstone of bottom-up nanotechnology. Future research will likely focus on harnessing this compound for the creation of novel nanomaterials. Its structure is analogous to other beta-alaninate derivatives that have shown potential in the formulation of specialty materials, such as in the production of nanoparticles and for surface modification. ontosight.ai

Exploration into the use of this compound as a stabilizing agent for nanoparticles, a template for mesoporous materials, or a key component in drug delivery systems is a promising avenue. The development of functional amino acid-based polymeric materials is an emerging platform for creating biodegradable and nontoxic nanomaterials for medical and biotechnology applications. nih.gov Research into the synthesis of polymers from N-alkylated amino acids, similar to the beta-alanine (B559535) backbone of this compound, could lead to novel biomaterials and nanoparticles with hydrophobic nanocavities for encapsulating therapeutic agents. nih.gov

Table 1: Potential Nanotechnology and Advanced Material Applications

| Application Area | Potential Role of this compound |

| Nanoparticle Synthesis | Stabilizing agent to control size and prevent aggregation. |

| Drug Delivery | Formation of micelles or vesicles to encapsulate hydrophobic drugs. |

| Advanced Coatings | Surface modification to impart hydrophobicity or hydrophilicity. |

| Mesoporous Materials | Templating agent for the creation of materials with ordered pores. |

Exploration in Green Chemistry and Sustainable Process Engineering

The increasing demand for environmentally benign chemical processes and products presents a significant opportunity for this compound. Derived from a naturally occurring amino acid, beta-alanine, it has the potential to be a more sustainable alternative to traditional surfactants. ontosight.ai Future research will likely investigate its lifecycle, from synthesis to degradation, to fully assess its green credentials.

A key area of investigation will be its biodegradability and aquatic toxicity. While generally considered safe for use in personal care products, the environmental impact of surfactants is under scrutiny. ontosight.ai Optimizing the synthesis of this compound to minimize waste and energy consumption will be a crucial aspect of its development within the framework of green chemistry. Furthermore, its application in environmentally friendly processes, such as in enhanced oil recovery as a bio-based foaming agent, is a promising field of study. nih.gov

Bio-inspired Design and Biomimetic Applications

The structure of this compound, being a derivative of an amino acid, inherently lends itself to bio-inspired design. Future research could focus on mimicking biological systems where amphiphilic molecules play a critical role, such as in cell membranes and protein folding.

Investigating the interaction of this compound with lipids and proteins could lead to the development of artificial cell membranes or biomimetic sensors. The self-assembly of this molecule into structures that resemble biological assemblies, like vesicles or nanotubes, could be exploited for various biomedical applications. The facile, single-step synthesis of N-alkylated amino acids to generate novel pseudo-poly(amino acids) highlights a pathway for creating biomaterials without complex and toxic chemical methods. nih.gov

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

Computational tools are becoming increasingly vital in chemical research. Molecular dynamics (MD) simulations can provide profound insights into the behavior of this compound at the molecular level. Future computational studies will be instrumental in predicting its aggregation behavior, interaction with other molecules, and performance in various applications.

MD simulations can elucidate the self-assembly process, revealing the driving forces behind the formation of micelles and other aggregates. researchgate.net For instance, simulations have been used to study the aggregation of alkyl chains and the role of van der Waals forces in the formation of hydrophobic cores. researchgate.net By simulating the interaction of this compound with different surfaces and interfaces, researchers can predict its effectiveness as a surfactant, emulsifier, or foaming agent. This predictive capability can accelerate the design of new formulations and materials, reducing the need for extensive experimental work. Coarse-grained molecular dynamics, for example, allows for the modeling of systems at the scale of real nanoparticles, providing insights into molecular interactions. nih.gov

Table 2: Focus Areas for Computational Modeling

| Research Focus | Simulation Technique | Predicted Outcomes |

| Self-Assembly | Molecular Dynamics (MD) | Micelle formation, critical micelle concentration (CMC), aggregate morphology. |

| Interfacial Behavior | MD, Monte Carlo | Surface tension reduction, adsorption at interfaces, emulsification efficiency. |

| Interaction with Biomolecules | MD, Docking | Binding affinities with proteins and lipids, potential for membrane disruption. |

| Formulation Design | MD, Quantitative Structure-Activity Relationship (QSAR) | Phase behavior in complex mixtures, prediction of performance. |

Investigation of Synergistic Effects with Other Functional Molecules in Complex Chemical Systems

The performance of surfactants can often be enhanced by combining them with other molecules. Future research should explore the synergistic effects of this compound with other surfactants, polymers, and functional additives. These investigations could lead to the development of high-performance formulations for a wide range of applications, from personal care products to industrial processes.

Understanding the intermolecular interactions between this compound and other components in a mixture is key to unlocking synergistic benefits. nih.gov For example, the combination of anionic and cationic or non-ionic surfactants can lead to a significant improvement in properties like foamability and surface tension reduction. nih.gov Research into the synergistic effects of this compound could focus on its use in binary or ternary surfactant systems to create formulations with tailored properties for specific applications, such as improved stability in high-salt oil reservoirs for enhanced oil recovery. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Sodium N,N-didecyl-beta-alaninate with high purity?

- Methodological Answer : Synthesis should follow established protocols for quaternary ammonium compounds. Key steps include alkylation of β-alanine with decyl bromide under basic conditions, followed by sodium hydroxide neutralization. Ensure reagent purity (≥98% for intermediates like decyl amines, as per USP standards ). Post-synthesis purification via recrystallization or column chromatography is critical. Validate purity using nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS), as demonstrated in analogous surfactant studies .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm alkyl chain attachment and sodium counterion presence.

- LC-MS to detect impurities (e.g., residual alkyl halides or unreacted β-alanine).

- Titration methods (e.g., ion-selective electrodes) to quantify active sodium content.

Refer to reagent-grade validation protocols in pharmacopeial guidelines for analogous surfactants .

Q. What safety protocols are essential during handling?

- Methodological Answer : Follow general surfactant safety guidelines:

- Use PPE (gloves, goggles) to avoid skin/eye contact, as recommended for structurally similar compounds .

- Conduct experiments in fume hoods to minimize aerosol inhalation.